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molecular formula C14H20N2O3 B021379 Suberoylanilide-d5 Hydroxamic Acid

Suberoylanilide-d5 Hydroxamic Acid

Cat. No. B021379
M. Wt: 269.35 g/mol
InChI Key: WAEXFXRVDQXREF-YQYLVRRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093295B2

Procedure details

The seed slurry is prepared by combining vorinostat-fine dry cake (97.8-116.3 g, 0.37-0.44 mol) and 50:50 (v/v) ethanol/water solution (1.0-1.2 L). Under a minimum of 15 psig pressure, the seed slurry is heated to 62-66° C., aged for about 0.5 hours and then cooled to 60-64° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
1.1 (± 0.1) L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([NH:7][C:8]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH:18][OH:19])=[O:17])=[O:9])=[CH:5][CH:6]=1>C(O)C.O>[OH:19][NH:18][C:16](=[O:17])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][C:8]([NH:7][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1)=[O:9].[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH:18][OH:19])=[O:17])=[O:9])=[CH:3][CH:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)NC(=O)CCCCCCC(=O)NO
Step Two
Name
ethanol water
Quantity
1.1 (± 0.1) L
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
64 (± 2) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The seed slurry is prepared
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 60-64° C.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
ONC(CCCCCCC(=O)NC1=CC=CC=C1)=O.C=1C=CC(=CC1)NC(=O)CCCCCCC(=O)NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08093295B2

Procedure details

The seed slurry is prepared by combining vorinostat-fine dry cake (97.8-116.3 g, 0.37-0.44 mol) and 50:50 (v/v) ethanol/water solution (1.0-1.2 L). Under a minimum of 15 psig pressure, the seed slurry is heated to 62-66° C., aged for about 0.5 hours and then cooled to 60-64° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
1.1 (± 0.1) L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([NH:7][C:8]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH:18][OH:19])=[O:17])=[O:9])=[CH:5][CH:6]=1>C(O)C.O>[OH:19][NH:18][C:16](=[O:17])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][C:8]([NH:7][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1)=[O:9].[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH:18][OH:19])=[O:17])=[O:9])=[CH:3][CH:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)NC(=O)CCCCCCC(=O)NO
Step Two
Name
ethanol water
Quantity
1.1 (± 0.1) L
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
64 (± 2) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The seed slurry is prepared
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 60-64° C.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
ONC(CCCCCCC(=O)NC1=CC=CC=C1)=O.C=1C=CC(=CC1)NC(=O)CCCCCCC(=O)NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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